5-Amino-3-methylisoxazole-4-carboxylic acid

solid-phase peptide synthesis unnatural β-amino acid peptidomimetics

Struggling to incorporate isoxazole pharmacophores into peptidomimetics? 5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA) is a bifunctional β-amino acid for direct Fmoc-SPPS coupling. • Couples to resin-bound peptides (HATU/DIPEA, 3×15 min ultrasonic), with complete conversion on less hindered sequences. • Yields immunomodulatory amides/hydrazides/ureilenes with gene-regulatory profiles distinct from leflunomide. • Validated in vivo: phenylamide 4d shows immunosuppressive activity comparable to cyclosporine A. Solid, mp 161-162°C, ≥95%.

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
CAS No. 84661-50-7
Cat. No. B1362823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-methylisoxazole-4-carboxylic acid
CAS84661-50-7
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1C(=O)O)N
InChIInChI=1S/C5H6N2O3/c1-2-3(5(8)9)4(6)10-7-2/h6H2,1H3,(H,8,9)
InChIKeyCNZBKZVKOBKIOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-methylisoxazole-4-carboxylic Acid (CAS 84661-50-7): A Bifunctional Isoxazole Scaffold for Immunomodulatory Chemistry and Unnatural β-Amino Acid Peptide Synthesis


5-Amino-3-methylisoxazole-4-carboxylic acid (CAS 84661-50-7, MF: C₅H₆N₂O₃, MW: 142.11) is a heterocyclic isoxazole derivative bearing both a 5-amino group and a 4-carboxylic acid on the 3-methylisoxazole ring. This bifunctional architecture distinguishes it from the broader isoxazole-4-carboxylic acid class and renders it a privileged synthetic intermediate for constructing immunomodulatory amides, hydrazides, and ureilenes . It has also been validated as an unnatural β-amino acid (designated AMIA) for solid-phase synthesis of α/β-mixed peptides, where the amino group resides β to the carboxylic acid . The compound is supplied as a solid (mp 161–162 °C, purity typically ≥95%) and serves as a key building block in medicinal chemistry programs targeting autoimmune, inflammatory, and infectious diseases.

Why Generic Isoxazole-4-carboxylic Acids Cannot Replace 5-Amino-3-methylisoxazole-4-carboxylic Acid in Synthesis or Biological Evaluation


The 5-amino substituent fundamentally alters the physicochemical, synthetic, and pharmacological profile of the isoxazole-4-carboxylic acid scaffold. The parent isoxazole-4-carboxylic acid (CAS 6436-62-0, mp 121–123 °C) and 5-methylisoxazole-4-carboxylic acid (CAS 42831-50-5, mp 144–148 °C) both lack the hydrogen-bond donor capacity and nucleophilic coupling handle provided by the 5-NH₂ group . This amino group raises the melting point to 161–162 °C (Δ ~17–40 °C vs. comparators), enables direct amide and hydrazide formation without requiring pre-functionalization, and provides the β-amino acid geometry essential for solid-phase peptide incorporation . In biological systems, derivatives built from this scaffold exhibit distinct gene-regulatory profiles compared to leflunomide, an approved 5-methylisoxazole-4-carboxamide drug, demonstrating that the 5-amino-3-methyl substitution pattern produces pharmacologically non-interchangeable outcomes .

Quantitative Differentiation Evidence for 5-Amino-3-methylisoxazole-4-carboxylic Acid Against Closest Structural Analogs


Solid-Phase Peptide Coupling: AMIA Successfully Incorporates as an Unnatural β-Amino Acid into Three Distinct Model Peptidyl Resins

5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA) was evaluated as a novel unnatural β-amino acid for Fmoc-SPPS. Using 3 equivalents AMIA with HATU (3 eq) and DIPEA (6 eq) under ultrasonic agitation (3 × 15 min), complete coupling was achieved to H-GGGG-RINK and H-EAAA-RINK resins, confirmed by LC-MS/MS with no residual unmodified peptide detected . For the sterically demanding H-PPPP-RINK resin, both modified (m/z 530.276 [M+H]⁺, RT 10.90 min) and unmodified peptide (m/z 406.249, RT 10.38 min) were observed, indicating partial conversion under identical conditions . Subsequent acylation of the AMIA amino group (coupling Fmoc-Ala-OH to H-AMIA-PPPP-RINK) required six repeat coupling cycles with ultrasonic agitation, reflecting the reduced nucleophilicity of the isoxazole-embedded amino group .

solid-phase peptide synthesis unnatural β-amino acid peptidomimetics isoxazole building block

Differential Gene Regulation: 5-Amino-3-methylisoxazole-4-carbohydrazide (HIX) Diverges from Leflunomide Across 12 Inflammatory Genes in Human Caco-2 Cells

The hydrazide derivative of the target compound (HIX) was compared head-to-head with leflunomide, an FDA-approved 5-methylisoxazole-4-carboxamide immunosuppressant, for modulation of 84 autoimmune/inflammatory genes in human Caco-2 intestinal epithelial cells using RT² Profiler PCR Array . At a ≥2-fold change threshold, 12 genes were differentially regulated: HIX upregulated IL-1B, IL-6, and CCL22 while leflunomide significantly suppressed these same genes; conversely, leflunomide upregulated IL-2 and IL-27 while HIX suppressed them . The majority of differentially expressed genes mapped to cellular inflammatory response networks by Ingenuity Pathway Analysis .

immunopharmacology gene expression profiling autoimmune disease leflunomide comparator

Immunosuppressive Potency: Phenylamide Derivative 4d Matches Cyclosporine A Efficacy in Murine Humoral Immune Response Models

Among a series of 5-aminomethinimino-3-methyl-4-isoxazolecarboxylic acid phenylamides synthesized from the target compound, derivative 4d (5-(2-hydroxyethyl)piperazinomethinimino-3-methyl-4-isoxazolecarboxylic acid 4-(4-ethoxyphenyl)-amide) exhibited immunosuppressive activity comparable to cyclosporine A (CsA) in suppressing the humoral immune response to sheep red blood cells (SRBC) in mice . The compound was identified through a lead-structure search program involving in vitro PBMC proliferation assays, LPS-induced TNF-α/IL-6 production, and in vivo humoral and cellular immune response models . Separate studies on heterocyclic amides of the target acid demonstrated differential suppression of TNF-α and IL-6 production in LPS-stimulated human peripheral blood cells, with activity correlated to the electron-acceptor character of the amide substituent .

immunosuppression cyclosporine A benchmark humoral immune response transplantation

Antimycobacterial Activity: Hydrazide Derivatives Designed as Isoniazid Structural Analogues Achieve MIC 16 μg/mL Against Mycobacterium fortuitum

5-Amino-3-methylisoxazole-4-carboxylic acid hydrazide was designed as a structural analogue of isoniazid (INH), the first-line antitubercular drug. A series of 31 derivatives (2a–j, 3a–j, 4a–j) were synthesized via condensation with aldehydes and cyclization with orthoesters, of which 21 were newly reported structures . In the MABA (Microplate Alamar Blue Assay) screen against Mycobacterium fortuitum, the most active compounds 2e and 2g exhibited minimum inhibitory concentration (MIC) values of 16 μg/mL . Importantly, these compounds showed low cytotoxicity against human lung carcinoma A549 cells and murine fibroblast L929 cells, indicating a favorable selectivity window .

antimycobacterial isoniazid analogue Mycobacterium fortuitum tuberculosis

Physicochemical Differentiation: 5-Amino Substituent Confers Elevated Melting Point (161–162 °C) and Enhanced Hydrogen-Bonding Capacity Versus 5-Methyl and Parent Isoxazole-4-carboxylic Acids

The 5-amino group of the target compound produces a significantly elevated melting point of 161–162 °C , compared to 144–148 °C for 5-methylisoxazole-4-carboxylic acid and 121–123 °C for unsubstituted isoxazole-4-carboxylic acid . This Δmp of +17 °C (vs. 5-methyl) and +40 °C (vs. unsubstituted) reflects the additional intermolecular hydrogen-bonding network enabled by the amino group, which also influences solubility and crystallization behavior. The experimental LogP ranges from 0.11 to 0.84 across different measurement sources , and the topological polar surface area (TPSA) is 89.35 Ų , consistent with a compound possessing both hydrophilic (NH₂, COOH) and aromatic character.

physicochemical properties melting point LogP solid-state characterization

Highest-Confidence Application Scenarios for 5-Amino-3-methylisoxazole-4-carboxylic Acid Based on Quantitative Evidence


Solid-Phase Synthesis of α/β-Mixed Peptides Containing an Isoxazole Moiety

The compound functions as an unnatural β-amino acid (AMIA) that can be directly coupled to resin-bound peptides using standard Fmoc-SPPS chemistry (HATU/DIPEA, 3 × 15 min ultrasonic agitation). It has been validated on three model sequences (H-GGGG, H-EAAA, H-PPPP) with complete conversion on less hindered sequences . This makes it suitable for introducing the isoxazole pharmacophore into peptidomimetic drug candidates, particularly where the constrained β-amino acid geometry improves proteolytic stability or receptor selectivity. Researchers should note that acylation of the AMIA amino group requires extended coupling cycles (6×) due to reduced nucleophilicity .

Discovery of Non-Leflunomide Immunosuppressive Agents with Distinct Cytokine-Regulatory Profiles

Derivatives built from this scaffold, particularly the hydrazide HIX, produce a gene-regulatory signature in human Caco-2 cells that differs from leflunomide across 12 inflammatory genes at ≥2-fold change . HIX upregulates IL-1B, IL-6, and CCL22 while leflunomide suppresses them; conversely, HIX suppresses IL-2 and IL-27 while leflunomide upregulates them . This divergent pharmacology indicates that the 5-amino-3-methylisoxazole-4-carboxylic acid scaffold accesses therapeutic targets distinct from those engaged by the 5-methylisoxazole-4-carboxamide class, making it valuable for programs seeking next-generation disease-modifying antirheumatic or anti-inflammatory agents.

Synthesis of Cyclosporine-Competitive Immunosuppressant Leads

The phenylamide derivative 4d, synthesized from 5-amino-3-methylisoxazole-4-carboxylic acid, demonstrates in vivo immunosuppressive activity comparable to cyclosporine A in the SRBC humoral immune response model . This positions the compound as a privileged starting material for medicinal chemistry campaigns targeting organ transplant rejection or autoimmune disorders where calcineurin-inhibitor-sparing agents are needed. Structure-activity relationship (SAR) data from the Ryng and Zimecki groups indicate that immunosuppressive potency is tunable through the choice of phenylamide substituent .

Development of Isoniazid-Alternative Antimycobacterial Agents

The hydrazide of 5-amino-3-methylisoxazole-4-carboxylic acid is a direct structural analogue of isoniazid, replacing the pyridine ring with the 5-aminoisoxazole-4-carbonyl scaffold. Lead derivatives 2e and 2g achieve MIC values of 16 μg/mL against M. fortuitum with low cytotoxicity to mammalian cell lines . This scaffold may help overcome INH resistance conferred by katG mutations, as the mechanism of activation is expected to differ. The 21 novel structures reported from this series provide a rich SAR dataset for further optimization .

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